Rp-8-Br-cAMPS -

Rp-8-Br-cAMPS

Catalog Number: EVT-1566347
CAS Number:
Molecular Formula: C10H11BrN5O5PS
Molecular Weight: 424.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rp-8-Bromo-cyclic adenosine monophosphate is a potent and selective inhibitor of protein kinase A. This compound is widely utilized in biochemical research to study the signaling pathways mediated by cyclic adenosine monophosphate. It is particularly important for its ability to inhibit the phosphorylation processes initiated by cyclic adenosine monophosphate, making it a valuable tool in cellular signaling studies.

Source

Rp-8-Bromo-cyclic adenosine monophosphate is synthesized through various chemical methods, primarily involving the modification of cyclic adenosine monophosphate analogs. It is commercially available from several suppliers, including Santa Cruz Biotechnology and BIOLOG Life Science Institute.

Classification

This compound falls under the category of cyclic nucleotide analogs, specifically as a phosphodiesterase-stable protein kinase A inhibitor. It is classified based on its structural modifications that enhance its lipophilicity and metabolic stability compared to other cyclic adenosine monophosphate derivatives.

Synthesis Analysis

The synthesis of Rp-8-Bromo-cyclic adenosine monophosphate involves several steps:

  1. Starting Materials: The synthesis typically begins with cyclic adenosine monophosphate as a precursor.
  2. Reagents: Common reagents include diisopropylethylammonium salt and various acetoxybenzyl esters.
  3. Reaction Conditions: The reactions are often carried out in dried organic solvents such as acetonitrile and dimethyl sulfoxide under controlled temperatures.
  4. Purification: The final product is purified using high-performance liquid chromatography, achieving high purity levels (greater than 99%) as confirmed by HPLC analysis.

For example, the synthesis of Rp-8-Bromo-cyclic adenosine monophosphate was reported to yield 33.4 μmol with a purity of 99.6% after purification steps .

Molecular Structure Analysis

The molecular formula for Rp-8-Bromo-cyclic adenosine monophosphate is C19H20N5O7PSC_{19}H_{20}N_{5}O_{7}PS with a molecular weight of 493.4 g/mol. The structural characteristics include:

  • Bromine Substitution: The presence of a bromine atom at the 8-position enhances its inhibitory properties.
  • Phosphorothioate Modification: This modification contributes to its stability against degradation by phosphodiesterases.
  • Aromatic Ring System: The compound features an aromatic system that aids in membrane permeability.

The detailed structure can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Rp-8-Bromo-cyclic adenosine monophosphate participates in various biochemical reactions:

  1. Inhibition of Protein Kinase A: By occupying the cAMP binding sites on protein kinase A, it prevents the enzyme from dissociating and activating, thereby inhibiting downstream signaling pathways .
  2. Interactions with Phosphodiesterases: It has been shown to exhibit inhibitory effects on phosphodiesterases, which are enzymes that degrade cyclic nucleotides .
  3. Cellular Assays: In cellular assays, Rp-8-Bromo-cyclic adenosine monophosphate has been used to assess the role of protein kinase A in mediating transcriptional responses under various conditions .
Mechanism of Action

The mechanism of action for Rp-8-Bromo-cyclic adenosine monophosphate primarily involves its role as an antagonist of protein kinase A signaling:

  1. Binding Affinity: It binds selectively to site B of protein kinase A, preventing cAMP from activating the kinase.
  2. Inhibition Process: Upon binding, it stabilizes the inactive form of the enzyme, thereby inhibiting phosphorylation events triggered by cAMP.
  3. Functional Impact: This inhibition leads to a decrease in cellular responses typically mediated by cAMP, such as gene expression and metabolic regulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a lyophilized powder or crystalline form.
  • Solubility: Highly soluble in water and buffer solutions, facilitating easy preparation for biological assays.

Chemical Properties

  • Stability: Exhibits metabolic stability due to phosphorothioate modifications, making it resistant to degradation by cellular enzymes.
  • Lipophilicity: The compound is characterized by high lipophilicity, enhancing its ability to penetrate cell membranes effectively .
Applications

Rp-8-Bromo-cyclic adenosine monophosphate has several scientific applications:

  1. Signal Transduction Research: Widely used in studies investigating the role of cyclic adenosine monophosphate in cellular signaling pathways.
  2. Pharmacological Studies: Serves as a tool for understanding the pharmacodynamics of drugs that target protein kinase A pathways.
  3. Cellular Assays: Employed in various cellular assays to evaluate the effects of cyclic nucleotides on gene expression and other cellular functions .
Chemical and Structural Characterization of Rp-8-Br-cAMPS

Molecular Structure and Isomeric Specificity

Cyclic Nucleotide Backbone Modifications: Bromination at C8 and Phosphorothioate Substitution

Rp-8-Br-cAMPS (CAS 129735-00-8) is a synthetic cyclic nucleotide analog engineered through two strategic modifications to the endogenous cAMP structure. The bromination at the C8 position of the adenine ring enhances lipophilicity and sterically hinders binding to non-target sites, significantly altering the molecule's electronic distribution and hydrophobic character [1] [6]. Concurrently, the phosphorothioate substitution replaces one of the non-bridging oxygen atoms in the cyclic phosphate moiety with sulfur. This modification confers two critical properties: resistance to enzymatic hydrolysis by phosphodiesterases and the creation of a chiral center at phosphorus, enabling stereochemical optimization for selective PKA antagonism [3] [8]. The molecular formula (C₁₀H₁₁BrN₅O₅PS) and weight (424.17 g/mol) reflect these modifications, which synergistically enhance target specificity [1] [2].

Rp vs. Sp Isomer Configuration: Stereochemical Implications for cAMP Antagonism

The phosphorothioate substitution generates two diastereomers: Rp and Sp, differentiated by the spatial orientation of the sulfur atom relative to the adenine ring. Rp-8-Br-cAMPS adopts the Rp configuration, where the sulfur occupies an equatorial position in the pseudorotational cycle of the ribose-phosphate backbone. This stereochemistry is critical for antagonistic function, as the Rp isomer mimics cAMP's binding orientation to regulatory subunits (RI/RII) of PKA but fails to induce the conformational change required for catalytic subunit release. Consequently, it competitively blocks cAMP-mediated holoenzyme dissociation and activation [4] [5]. In contrast, the Sp isomer exhibits partial agonist activity due to divergent interactions with the cyclic nucleotide-binding domains [5].

Table 1: Stereochemical and Functional Comparison of cAMP Analogs

CompoundPhosphorothioate IsomerBinding Affinity (PKA RI)Functional Outcome
cAMPN/AHighFull agonist
Rp-8-Br-cAMPSRpHighCompetitive antagonist
Sp-8-Br-cAMPSSpModeratePartial agonist
Rp-cAMPSRpModerateWeak antagonist

Physicochemical Properties

Lipophilicity and Membrane Permeability: Comparative Analysis with Rp-cAMPS and 8-Br-cAMP

The C8 bromination and Rp-phosphorothioate modifications significantly enhance lipophilicity compared to parent compounds. Experimental logP values reveal Rp-8-Br-cAMPS has a logP of ~2.53, substantially higher than Rp-cAMPS (logP ~0.9) and 8-Br-cAMP (logP ~1.2) [3] [7]. This elevated lipophilicity directly translates to superior membrane permeability, enabling efficient cellular uptake without transporter facilitation. In cellular assays, Rp-8-Br-cAMPS achieves intracellular concentrations 5–8 times higher than Rp-cAMPS at equivalent extracellular doses, making it indispensable for intact-cell studies of PKA signaling [1] [6] [7]. The sodium salt form (C₁₀H₁₀BrN₅O₆PS·Na) further improves aqueous solubility (250 mM in water) while retaining membrane permeability [2] [6].

Stability Against Phosphodiesterase Degradation

Rp-8-Br-cAMPS exhibits robust resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). The phosphorothioate linkage reduces susceptibility to PDE-mediated cleavage by >90% compared to unmodified cAMP, while C8 bromination sterically hinders access to PDE catalytic sites [1] [8]. In hepatic tissue homogenates, Rp-8-Br-cAMPS maintains >80% structural integrity after 60 minutes, whereas cAMP is fully degraded within 10 minutes [7]. This stability extends its functional half-life in biological systems, making it ideal for long-duration experiments targeting sustained PKA inhibition [3] [8].

Table 2: Comparative Physicochemical and Stability Profiles

PropertyRp-8-Br-cAMPSRp-cAMPS8-Br-cAMP
LogP2.53~0.9~1.2
Water Solubility250 mMLowModerate
PDE ResistanceHigh (>80%)ModerateLow
Membrane PermeabilityHighLowModerate

Synthesis and Derivatives

Synthetic Routes for Rp-8-Br-cAMPS Prodrugs (e.g., pAB Esters)

To further enhance membrane permeability, prodrug derivatives have been engineered using esterification strategies. The para-acetoxybenzyl (pAB) ester approach involves reacting Rp-8-Br-cAMPS with 4-(chloromethyl)phenyl acetate in acetonitrile, catalyzed by diisopropylethylamine. This yields Rp-8-Br-cAMPS-pAB (C₁₉H₁₉BrN₅O₇PS, MW 572.3 g/mol), where the negatively charged thiophosphate is masked with an acetoxybenzyl group [4]. Intracellular esterases hydrolyze the pAB group, releasing active Rp-8-Br-cAMPS. This prodrug achieves 50-fold higher cytoplasmic concentrations than the parent compound and inhibits PKA/Epac at nanomolar doses in pancreatic β-cells [4]. Similarly, the 2'-O-monobutyryl (2'-O-MB) prodrug (Rp-8-Br-2'-O-MB-cAMPS, CAS 788807-32-9) incorporates a butyryl ester at the ribose 2'-position, enhancing lipophilicity (logP 2.53) and enabling studies in neuronal tissues [7].

Structural Optimization for Enhanced Selectivity and Potency

Structural refinements focus on improving selectivity between PKA isoforms and the Epac pathway. The 8-(4-chlorophenylthio) (8-pCPT) substitution combined with 2'-O-methylation (e.g., Rp-8-pCPT-2'-O-Me-cAMPS) increases Epac/PKA binding selectivity by >1,000-fold. This dual modification exploits Epac’s tolerance for bulky 8-substituents and preferential recognition of 2'-O-alkylated ribose, while PKA’s steric constraints limit binding [9]. Additionally, 8-arylamino modifications (e.g., 8-NBD-cAMPS) enhance fluorescence-based tracking without compromising antagonism [9]. Such optimizations yield derivatives with IC₅₀ values ≤100 nM for PKA RIα inhibition and >50-fold selectivity over PKG [5] [7].

Table 3: Optimized Derivatives of Rp-8-Br-cAMPS

DerivativeKey ModificationsTarget SelectivityPotency (IC₅₀)Applications
Rp-8-Br-cAMPS-pABpAB ester at phosphatePKA/Epac50 nMGlucose-stimulated insulin secretion [4]
Rp-8-Br-2'-O-MB-cAMPS2'-O-monobutyryl ribosePKA I100 nMVascular smooth muscle studies [7]
Rp-8-pCPT-2'-O-Me-cAMPS8-pCPT + 2'-O-methyl riboseEpac > PKA (1,000:1)10 nM (Epac)Neurite outgrowth assays [9]

Comprehensive Compound Table

Properties

Product Name

Rp-8-Br-cAMPS

IUPAC Name

6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C10H11BrN5O5PS

Molecular Weight

424.17 g/mol

InChI

InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)

InChI Key

RBORURQQJIQWBS-UHFFFAOYSA-N

Synonyms

8-bromoadenosine-3',5'-cyclic monophosphorothioate
Rp-8-Br-cAMPS
Sp-8-Br-cAMPS

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.